![molecular formula C21H27N3 B14161362 9H-Carbazole, 9-[3-(3,5-dimethyl-1-piperazinyl)propyl]-, (3R-trans)- CAS No. 95586-99-5](/img/structure/B14161362.png)
9H-Carbazole, 9-[3-(3,5-dimethyl-1-piperazinyl)propyl]-, (3R-trans)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 9H-Carbazole, 9-[3-(3,5-dimethyl-1-piperazinyl)propyl]-, (3R-trans)- involves several steps. One common method includes the reaction of cis-3,5-dimethyl-1-piperazinylpropylamine with 9H-carbazole in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its structure, potentially altering its biological activity.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
9H-Carbazole, 9-[3-(3,5-dimethyl-1-piperazinyl)propyl]-, (3R-trans)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its interactions with sigma-1 receptors, which are involved in various cellular processes.
Medicine: It has shown potential as an anticancer agent by inducing apoptosis in tumor cells and inhibiting angiogenesis. .
Industry: It can be used in the development of new pharmaceuticals and as a research tool in drug discovery.
作用機序
The compound exerts its effects through a dual mechanism of action. It strongly stimulates apoptosis (programmed cell death) in tumor cells and inhibits angiogenesis (formation of new blood vessels), which is crucial for tumor growth. Its primary molecular target is the sigma-1 receptor, which plays a role in cell survival and proliferation .
類似化合物との比較
Similar compounds include other sigma-1 receptor ligands such as haloperidol and pentazocine. What sets 9H-Carbazole, 9-[3-(3,5-dimethyl-1-piperazinyl)propyl]-, (3R-trans)- apart is its dual mechanism of action and its potential low toxicity, making it a promising candidate for further development as an anticancer agent .
特性
CAS番号 |
95586-99-5 |
|---|---|
分子式 |
C21H27N3 |
分子量 |
321.5 g/mol |
IUPAC名 |
9-[3-[(3R,5R)-3,5-dimethylpiperazin-1-yl]propyl]carbazole |
InChI |
InChI=1S/C21H27N3/c1-16-14-23(15-17(2)22-16)12-7-13-24-20-10-5-3-8-18(20)19-9-4-6-11-21(19)24/h3-6,8-11,16-17,22H,7,12-15H2,1-2H3/t16-,17-/m1/s1 |
InChIキー |
GUDVQJXODNJRIJ-IAGOWNOFSA-N |
異性体SMILES |
C[C@@H]1CN(C[C@H](N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42 |
正規SMILES |
CC1CN(CC(N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3,4,6-Tetra-o-acetyl-2-deoxy-2-[(2,4-dinitrophenyl)amino]hexopyranose](/img/structure/B14161280.png)
![2-[3-(4-Chlorophenoxy)-2-hydroxypropyl]isoindole-1,3-dione](/img/structure/B14161290.png)
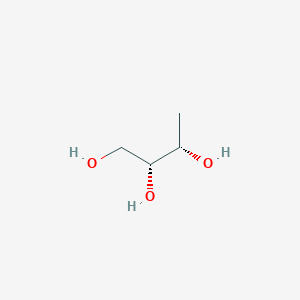
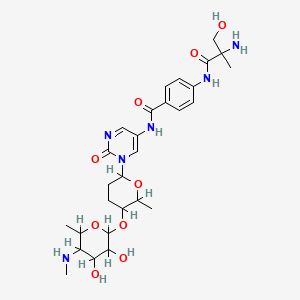
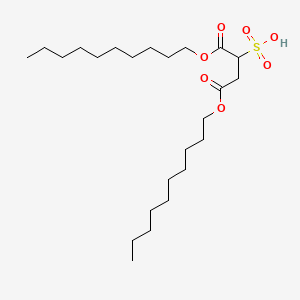
![3-[(3Z)-3-amino-3-hydroxyimino-propyl]sulfanyl-N'-hydroxy-propanamidine](/img/structure/B14161308.png)
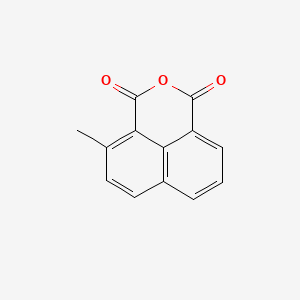
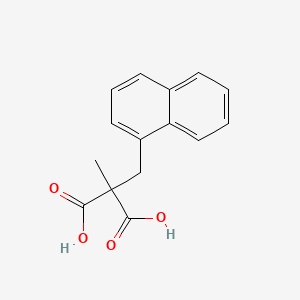

![Benzo[c]phenanthren-5-amine](/img/structure/B14161332.png)
![2-methyl-1H-anthra[1,2-d]imidazole-6,11-dione](/img/structure/B14161333.png)
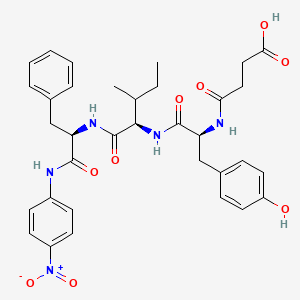
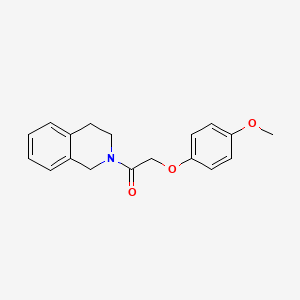
![N'-[(E)-pyridin-4-ylmethylidene]octanehydrazide](/img/structure/B14161350.png)
